molecular formula C8H10ClNO2 B2594886 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride CAS No. 1787905-81-0

2-(5-Methylpyridin-3-yl)acetic acid hydrochloride

Cat. No.: B2594886
CAS No.: 1787905-81-0
M. Wt: 187.62
InChI Key: HMFMEZLIIZJFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylpyridin-3-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methylpyridin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-2-7(3-8(10)11)5-9-4-6;/h2,4-5H,3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFMEZLIIZJFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787905-81-0
Record name 2-(5-methylpyridin-3-yl)acetic acid hydrochloride
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Foundational & Exploratory

Commercial availability and bulk suppliers of 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability, Synthesis, and Quality Assurance of 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride Format: In-depth Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Sourcing Managers in Pharmaceutical Development.

Executive Summary

2-(5-Methylpyridin-3-yl)acetic acid hydrochloride (CAS: 1787905-81-0) is a critical heterocyclic building block employed in the synthesis of next-generation kinase inhibitors and neurological therapeutics. As a structural analog of 3-pyridylacetic acid, the 5-methyl substitution introduces steric bulk and lipophilicity that modulates the pharmacokinetic profile of downstream Active Pharmaceutical Ingredients (APIs).

This guide addresses the "make vs. buy" decision matrix, detailing the industrial synthesis routes that dictate impurity profiles, validating supplier tiers, and establishing a self-validating Quality Assurance (QA) protocol for incoming raw material verification.

Chemical Identity & Specifications

Before engaging suppliers, the technical specifications must be rigidly defined to prevent isomer confusion (specifically vs. the 2-yl or 6-methyl isomers).

ParameterSpecification
Chemical Name 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride
CAS Number (Salt) 1787905-81-0
CAS Number (Free Acid) 1000518-77-3
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in DCM.[1][2]
pKa (Calculated) ~3.4 (Carboxyl), ~5.6 (Pyridine N)
Key Isomer Risk Must distinguish from 2-(5-methylpyridin-2 -yl)acetic acid (CAS 1201194-56-0).

Synthesis & Impurity Landscape

Understanding the industrial synthesis is the only way to predict the impurity profile of a bulk lot. The commercial supply of this compound is predominantly derived from 3-bromo-5-methylpyridine via metal-catalyzed cross-coupling.

Dominant Industrial Route: Pd-Catalyzed Malonate Displacement

This route is favored for scalability but introduces specific risks regarding heavy metal residuals and decarboxylation byproducts.

SynthesisRoute Start 3-Bromo-5-methylpyridine (CAS 3430-16-8) Inter Intermediate: Diethyl 2-(5-methylpyridin-3-yl)malonate Start->Inter C-C Coupling Reagent Diethyl Malonate + NaH / Pd(PPh3)4 Reagent->Inter Step2 Hydrolysis & Decarboxylation (conc. HCl, Reflux) Inter->Step2 Impurity1 Impurity A: Pd Residuals Inter->Impurity1 Trace Product Target Product: 2-(5-Methylpyridin-3-yl)acetic acid HCl Step2->Product -CO2 Impurity2 Impurity B: Incomplete Decarboxylation (Malonic acid derivative) Step2->Impurity2 Process Defect

Figure 1: The primary industrial pathway involves the palladium-catalyzed arylation of diethyl malonate followed by acid-mediated hydrolysis and decarboxylation.

Critical Quality Attributes (CQAs) Derived from Synthesis
  • Palladium (Pd) Content: Because the precursor is an aryl bromide coupled via Pd-catalysis, bulk lots must be tested for heavy metals (ICP-MS). Limit: < 20 ppm.

  • Malonic Acid Derivatives: Incomplete decarboxylation can leave the di-acid impurity. This is detectable via HPLC (broad peak) or ¹³C NMR.

  • Regioisomers: If the starting material (3-bromo-5-methylpyridine) was contaminated with 2-bromo isomers, the final product will contain the 2-pyridyl acetic acid analog, which has vastly different biological activity.

Commercial Availability & Sourcing Strategy

The supply chain for this compound is "Tier 2," meaning it is not a commodity chemical (like acetic acid) but is available from specialized heterocyclic building block manufacturers.

Supplier Categorization
Supplier TierRecommended VendorsTypical Lead TimeUse Case
Tier 1: Bulk/Process BLD Pharm , Enamine , WuXi AppTec 2-4 WeeksKilo-scale GMP or GLP synthesis. Request specific batch COA before purchase.
Tier 2: Catalog Sigma-Aldrich , Fisher (AstaTech) , Combi-Blocks 2-5 DaysMedChem screening (< 10g). High markup but reliable logistics.
Tier 3: Aggregators MolPort, eMoleculesVariableUse only if Tier 1/2 are out of stock. Traceability can be opaque.
Procurement Protocol

When ordering >100g, do not rely on the website catalog price. Issue a Request for Quote (RFQ) requiring:

  • Route of Synthesis (RoS) Statement: Confirm if Pd or Cu catalysis was used.

  • Solvent Residual Statement: The HCl salt precipitation often uses 1,4-dioxane or ether; verify levels are within ICH Q3C limits.

  • Salt Stoichiometry: Explicit confirmation of mono-hydrochloride vs. di-hydrochloride (rare but possible).

Quality Assurance: Self-Validating Protocols

As a Senior Scientist, you must verify the vendor's Certificate of Analysis (CoA). Use this tiered analytical approach.

Protocol A: Identity & Structure Verification (NMR)

Technique: ¹H NMR (400 MHz, DMSO-d₆)

  • Diagnostic Signals:

    • δ 2.35 ppm (s, 3H): Methyl group at C5.

    • δ 3.80 ppm (s, 2H): Methylene (-CH₂-) alpha to carboxyl.

    • δ 8.0 - 8.6 ppm (m, 3H): Pyridine aromatic protons. Look for the specific splitting pattern of 3,5-substitution (two doublets and a triplet-like signal, often broadened by N-quadrupole).

    • Absence of δ 1.2/4.1 ppm: Confirms removal of ethyl ester groups (from malonate precursor).

Protocol B: Purity & Impurity Profiling (HPLC)

Method: Reverse Phase HPLC

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water (Buffers pyridine tailing).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (carbonyl).

  • Pass Criteria: Main peak > 97.0% area. No single impurity > 0.5%.

Protocol C: Salt Stoichiometry (Argentometric Titration)

To ensure you are not overpaying for excess water or inorganic salts:

  • Dissolve 50 mg of sample in deionized water.

  • Titrate with 0.01 N AgNO₃ using a potentiometric electrode.

  • Calculation: % Cl⁻ should match theoretical (18.9%). Significant deviation indicates excess HCl (hygroscopic wetness) or NaCl contamination.

Handling & Stability

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which turns the free-flowing powder into a sticky gum, altering the effective molecular weight.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory once the primary seal is broken.

  • Safety: GHS Classification: Warning . Causes skin irritation (H315), serious eye irritation (H319). Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75481482, 2-(5-methylpyridin-3-yl)acetic acid hydrochloride. Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.
  • European Patent Office (2001). Process for the manufacture of 3,5-lutidine (Precursor Synthesis). EP0929523B1.[2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues with 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Trap"

You are likely reading this guide because you attempted to dissolve 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride in a solvent like Dichloromethane (DCM), Toluene, or Diethyl Ether, and it failed to dissolve. Alternatively, you attempted to neutralize the salt with aqueous base (NaOH/NaHCO₃) to extract the "free base," but the compound precipitated out of both phases or remained in the aqueous layer.

The Physics of the Failure: This molecule is not a simple organic acid.[1][2][3] It is an amphoteric pyridine derivative .

  • Pyridine Nitrogen pKa: ~5.25 (Proton acceptor)[1]

  • Carboxylic Acid pKa: ~4.76 (Proton donor)

When you neutralize the HCl salt, you do not generate a lipophilic neutral molecule. Instead, you generate a zwitterion (internal salt) where the carboxylic acid deprotonates (


) and the pyridine protonates (

). This zwitterion has a net charge of zero but a high dipole moment and crystal lattice energy, making it insoluble in non-polar organic solvents (Hexane, Toluene, Ether) and poorly soluble in moderately polar solvents (DCM).

This guide provides three chemically validated protocols to bypass this solubility barrier.

Decision Matrix: Select Your Workflow

Use the following logic map to determine the correct protocol for your specific experimental goal.

Solubility_Matrix Start Goal: Dissolve 2-(5-Methylpyridin-3-yl)acetic acid HCl Goal_Reaction Reaction Medium (Coupling/Alkylation) Start->Goal_Reaction Goal_Workup Purification/Extraction (Post-Reaction) Start->Goal_Workup Sub_Polar Polar Aprotic Allowed? (DMF/DMSO) Goal_Reaction->Sub_Polar Method_C Method C: Iso-Propanol/DCM Extraction Goal_Workup->Method_C Standard Method_D Method D: Esterification Derivatization Goal_Workup->Method_D High Purity Req. Sub_NonPolar Strictly Non-Polar Required? (Toluene/Hexane) Sub_Polar->Sub_NonPolar No Method_A Method A: In-Situ Neutralization Sub_Polar->Method_A Yes Method_B Method B: Phase Transfer Catalysis Sub_NonPolar->Method_B Yes

Figure 1: Strategic decision tree for selecting the appropriate solubility protocol based on experimental constraints.

Technical Protocols

Method A: In-Situ Neutralization (For Amide Couplings)

Use this when running reactions like EDC/NHS couplings or HATU amidation where DMF or DMAc is acceptable.

The Concept: Do not attempt to isolate the free base. The HCl salt is soluble in polar aprotic solvents (DMF/DMSO). Dissolve the salt first, then "unmask" the nucleophile chemically using a hindered organic base.

Protocol:

  • Solvation: Dissolve the HCl salt in anhydrous DMF or DMAc (Minimum volume, 0.2 M concentration). Note: It will not dissolve in DCM yet.

  • Neutralization: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

    • Why 3.0 eq? 1 eq neutralizes the HCl counter-ion; 1 eq deprotonates the carboxylic acid (if activating); 1 eq buffers the system.

  • Dilution (Optional): Once dissolved in DMF/DIPEA, you can often dilute this mixture with DCM (up to 1:1 ratio) without precipitation, allowing for milder reaction conditions.

Method B: Phase Transfer Catalysis (PTC)

Use this when the reaction MUST occur in a non-polar solvent like Toluene or when using water-sensitive reagents that tolerate biphasic systems.

The Concept: Use a quaternary ammonium salt to form a lipophilic ion pair with the carboxylate anion, dragging it into the organic phase.

Protocol:

  • Aqueous Phase: Dissolve the HCl salt in a minimum volume of water. Adjust pH to ~8–9 using saturated NaHCO₃.

  • Organic Phase: Prepare your non-polar solvent (e.g., Toluene or Chloroform) containing the electrophile.

  • Catalyst: Add 5–10 mol% of TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Process: Vigorously stir the biphasic mixture.

    • Mechanism:[2][4] The

      
       cation pairs with the Pyridine-Acetate anion (
      
      
      
      -
      
      
      -
      
      
      ). This lipophilic pair (
      
      
      ) is soluble in toluene and will migrate into the organic layer to react.
Method C: The "Salting Out" Extraction

Use this for isolating the compound from an aqueous reaction mixture.

The Problem: Standard DCM extraction fails because the zwitterion stays in water. The Fix: Use a high-polarity organic cocktail and saturate the aqueous phase.

Protocol:

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing organics out ("Salting out").

  • pH Adjustment: Adjust aqueous pH to the Isoelectric Point (pI) , approximately pH 4.8–5.2 .

  • Solvent System: Extract using DCM : Isopropanol (3:1 ratio) or n-Butanol .

    • Why IPA? Isopropanol disrupts the hydrogen bonding network of water, allowing the polar zwitterion to partition into the organic phase.

  • Drying: Dry the organic layer over Na₂SO₄ (Magnesium sulfate can sometimes bind polar pyridines).

Data & Solubility Reference

Table 1: Solubility Profile of 2-(5-Methylpyridin-3-yl)acetic acid derivatives

SolventHCl Salt FormFree Base (Zwitterion)Methyl Ester Derivative
Water High (>100 mg/mL)Moderate (pH dependent)Low
Methanol/Ethanol High ModerateHigh
DMF / DMSO High HighHigh
DCM / Chloroform InsolubleLow (<1 mg/mL)High
Toluene / Hexane InsolubleInsolubleModerate
Diethyl Ether InsolubleInsolubleModerate

Frequently Asked Questions (FAQ)

Q1: I tried neutralizing with NaOH and extracting with Ether, but I got no yield. Where is my compound? A: It is likely still in the aqueous phase or precipitated at the interface. Ether is too non-polar to solvate the zwitterionic free base. Switch to the DCM:IPA (3:1) extraction method described in Method C.

Q2: Can I just make the methyl ester to solve the solubility issue? A: Yes, this is the most robust solution. If your synthetic pathway permits, convert the acid to the methyl ester using Methanol/SOCl₂ or TMS-Diazomethane. The methyl ester eliminates the zwitterionic charge, making the molecule behave like a standard organic pyridine (soluble in DCM, EtOAc, Ether). You can hydrolyze the ester back to the acid (using LiOH/THF/Water) at the very end of your synthesis.

Q3: Why is the pKa relevant if I'm using an organic solvent? A: The pKa dictates the protonation state. In non-polar solvents, charge separation costs immense energy. If the molecule exists as


, it will aggregate and crash out. You must either mask the charge (Esterification) or shield it (Phase Transfer Catalysis).

References

  • PubChem. 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride.[5][6] National Library of Medicine. Available at: [Link]

  • Williams, R. pKa Data Compilation: Pyridine and Carboxylic Acid Derivatives. Organic Chemistry Data. Available at: [Link]

  • Starks, C. M. Phase-transfer catalysis.[2][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. 1971, 93, 1, 195–199. Available at: [Link]

  • Gonçalves, E., et al. Solubility of nicotinic acid (pyridine-3-carboxylic acid) in polar and non-polar solvents. J. Chem. Thermodynamics. 2012. (Analogous structural behavior).[1][8][9] Available at: [Link]

Sources

Minimizing side reactions during the activation of 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Activation of 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride

Introduction: The "Self-Sabotage" of Pyridyl Acetic Acids

Status: Senior Application Scientist Note Subject: Overcoming Polymerization and N-Acylurea Formation

Welcome. If you are accessing this guide, you are likely experiencing low yields, insoluble tarry precipitates, or "stalled" reactions when attempting to couple 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride .

While this molecule appears to be a standard carboxylic acid, it possesses a latent "self-destruct" mechanism. The pyridine nitrogen (basic/nucleophilic) competes with your target amine for the activated carboxylate. In the presence of standard coupling reagents, this leads to Intermolecular N-Acylation , resulting in oligomers or unreactive N-acylpyridinium salts rather than your desired amide.

This guide provides the protocols to suppress this pathway and handle the hydrochloride salt effectively.

Part 1: The Chemistry of Failure (Diagnostics)

Before optimizing, confirm if your reaction is suffering from these specific side reactions.

SymptomDiagnosisChemical Cause
Insoluble Precipitate Oligomerization The pyridine nitrogen of Molecule A attacks the activated ester of Molecule B. This forms a charged pyridinium chain that crashes out of organic solvents.
No Product (EDC) N-Acylurea Slow amine addition allows the O-acylisourea intermediate to rearrange into an unreactive N-acylurea.[1]
Gas Evolution Decarboxylation Rare for 3-isomers, but possible if heated >60°C with excess base. The acid converts to 3,5-dimethylpyridine and CO₂.
Exotherm upon Base HCl Neutralization Rapid addition of base to the HCl salt generates heat, accelerating side reactions before the coupling agent is even active.

Part 2: Strategic Protocols

Strategy A: The "Base-Starved" T3P Protocol (Recommended)

Why: T3P (Propylphosphonic anhydride) is the gold standard for this substrate. It drives coupling in lower pH environments where the pyridine nitrogen remains largely protonated (and thus non-nucleophilic), while the target amine reacts.

The Protocol:

  • Dissolution: Suspend 1.0 eq of 2-(5-Methylpyridin-3-yl)acetic acid HCl and 1.1 eq of your Target Amine in EtOAc or DMF (Concentration ~0.1 M).

  • Cooling: Cool the mixture to 0°C .

  • Base Addition (Critical): Add DIPEA (Diisopropylethylamine) dropwise.

    • Calculation: You need 1.0 eq to neutralize the HCl salt + 2.5 eq for the T3P reaction. Total = 3.5 eq .

    • Rate: Add over 10 minutes to prevent exotherms.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with water. The T3P by-products are water-soluble, simplifying purification.[2]

Strategy B: The "Blocked Nitrogen" Mixed Anhydride Method

Why: If T3P is unavailable, use Isobutyl Chloroformate (IBCF). This reaction is performed at -15°C, kinetically trapping the activated species before the pyridine nitrogen can attack it.

The Protocol:

  • Salt Break: Suspend the HCl salt (1.0 eq) in dry THF. Cool to -15°C .

  • Neutralization: Add N-Methylmorpholine (NMM) (2.1 eq) slowly. Note: NMM is a weaker base than TEA, reducing racemization/side-reaction risks.

  • Activation: Add IBCF (1.1 eq) dropwise. Stir for 15 mins at -15°C.

  • Coupling: Add the Target Amine (1.1 eq) (pre-dissolved in THF) slowly.

  • Warm-up: Allow to reach RT slowly over 1 hour.

Part 3: Mechanism & Visualization

The following diagram illustrates the competition between the desired pathway and the "Self-Sabotage" oligomerization.

ActivationPathways Start Start: Pyridyl Acetic Acid HCl Base Add Base (DIPEA/TEA) Start->Base FreeBase Free Base Form (Pyridine N is Nucleophilic!) Base->FreeBase Deprotonation Activated Activated Ester (O-Acylisourea / Mixed Anhydride) FreeBase->Activated + Coupling Agent TargetAmine Target Amine Attack Activated->TargetAmine Fast Kinetics (T3P/Low Temp) SelfAttack Intermolecular Attack by Pyridine N Activated->SelfAttack Slow Addition or Excess Base Product Desired Amide TargetAmine->Product SideProduct N-Acylpyridinium Salt (Precipitate/Oligomer) SelfAttack->SideProduct

Caption: Figure 1. The "Self-Sabotage" Mechanism. Excess base or slow amine addition allows the pyridine nitrogen to attack the activated ester, leading to oligomerization.

Part 4: Troubleshooting FAQs

Q1: I am using EDC/HOBt and getting low yields with a sticky precipitate. Why? A: The precipitate is likely the N-acylurea by-product or the N-acylpyridinium oligomer . EDC requires proton transfer steps that can be sluggish with pyridine-containing acids.

  • Fix: Switch to EDC/HOAt (HOAt is faster than HOBt) or, ideally, T3P . If you must use EDC, add the amine before the EDC to ensure it competes effectively for the activated ester.

Q2: Can I use Thionyl Chloride (SOCl₂) to make the acid chloride? A: Avoid this. Pyridyl acetic acids are thermally unstable. Refluxing in SOCl₂ often leads to decarboxylation (loss of CO₂) or formation of intractable black tars due to the high reactivity of the pyridine ring under harsh acidic conditions.

Q3: How do I handle the HCl salt stoichiometry? A: You must account for the HCl bound to the pyridine.

  • If using HATU/HBTU : Use 3.0–3.5 eq of DIPEA . (1 eq for HCl, 1 eq for Carboxyl, 1 eq for Amine).

  • Warning: Adding all base at once can cause a heat spike. Add 1.0 eq at 0°C, stir for 5 mins, then add the rest with the coupling agent.

Q4: My product is water-soluble and hard to extract. What now? A: The pyridine ring makes the product amphoteric.

  • Fix: Do not wash with strong acid (which protonates the pyridine) or strong base (which might deprotonate the amide). Adjust the aqueous layer to pH 7.0–7.5 (isoelectric point region) and extract with DCM/Isopropanol (3:1) or n-Butanol .

Part 5: References & Grounding

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3]Organic Letters , 13(19), 5048–5051.

    • Relevance: Establishes T3P as the superior reagent for sensitive heterocyclic acids, minimizing racemization and side reactions.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents.Chemical Society Reviews , 38(2), 606-631.

    • Relevance: Comprehensive review of side reactions (N-acylurea, oligomerization) in peptide coupling.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

    • Relevance: Foundational text describing the reactivity of the pyridine nitrogen and the instability of pyridyl acetic acids (decarboxylation mechanisms).[4][5]

  • Bachem Technical Guides. (2024). Peptide Coupling Reagents & Additives.[1][2][6][7][8][9]

    • Relevance: Standard protocols for EDC/HOBt and handling hydrochloride salts in coupling.

Sources

Technical Support Center: Optimizing Amide Coupling of 2-(5-Methylpyridin-3-yl)acetic acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful amide coupling of 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common challenges. Our focus is on empowering you with the scientific rationale behind experimental choices to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamentals of coupling 2-(5-Methylpyridin-3-yl)acetic acid HCl, providing the foundational knowledge for successful experimentation.

Q1: What are the critical first steps when working with 2-(5-Methylpyridin-3-yl)acetic acid HCl?

A1: The hydrochloride salt form of your starting material requires an essential preliminary step: neutralization. The acidic nature of the HCl salt will protonate the pyridine nitrogen, but more importantly for the coupling reaction, it can interfere with the basic conditions required for efficient amide bond formation. Therefore, you must add a non-nucleophilic base to your reaction mixture to liberate the free carboxylic acid. A common choice is a tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). It is crucial to use a stoichiometric amount of base relative to the HCl salt to ensure complete neutralization.

Q2: What is the general mechanism for the amide coupling reaction, and why are additives like HOBt or NHS often necessary?

A2: The most common method for forming an amide bond involves the activation of the carboxylic acid using a coupling reagent, such as a carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then be attacked by the primary amine to form the desired amide bond.

However, this O-acylisourea intermediate is unstable and can undergo side reactions, such as rearrangement to a non-reactive N-acylurea, which can lower your yield.[3] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are used. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and efficiently reacts with the amine.[1][3]

Visualizing the Coupling Mechanism

The following diagram illustrates the EDC-mediated amide coupling mechanism, including the role of NHS as an additive to improve efficiency.

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_stabilization Intermediate Stabilization cluster_coupling Amide Bond Formation cluster_side_reaction Side Reaction CarboxylicAcid R-COOH (2-(5-Methylpyridin-3-yl)acetic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea Byproduct (Non-reactive) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Amide Amide Product (R-CO-NH-R') NHS_Ester->Amide + Amine Amine R'-NH2

Caption: EDC/NHS mediated amide coupling workflow.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the coupling of 2-(5-Methylpyridin-3-yl)acetic acid HCl.

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges in amide coupling reactions. Several factors related to pH and temperature can be the root cause.[4]

Potential Cause & Solution

  • Incomplete Neutralization of HCl Salt:

    • Why it happens: If the HCl salt is not fully neutralized, the free carboxylic acid will not be available for activation by the coupling reagent.

    • Troubleshooting Step: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is added to the reaction mixture before the coupling reagent. You can monitor the pH of the reaction mixture to confirm it is not acidic.

  • Suboptimal pH for Carboxylic Acid Activation:

    • Why it happens: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic to neutral pH range, typically between 4.5 and 7.5.[1] If the pH is too low, the carboxyl group remains protonated and less reactive. If the pH is too high, the O-acylisourea intermediate can rapidly hydrolyze.[1]

    • Troubleshooting Step: For a one-pot reaction, a compromise pH of 6.0-7.5 is often used.[5] For a two-step protocol, perform the initial activation with EDC/NHS at pH 5.0-6.0, and then raise the pH to 7.2-8.0 before adding the amine.[5][6]

  • Suboptimal pH for Amine Nucleophilicity:

    • Why it happens: The primary amine needs to be in its non-protonated, nucleophilic form to attack the activated carboxylic acid. This is favored at a slightly basic pH.

    • Troubleshooting Step: As mentioned above, a final reaction pH of 7.2-8.0 is ideal for the coupling step.[5]

  • Inappropriate Reaction Temperature:

    • Why it happens: While many amide couplings proceed well at room temperature, some reactions, especially with less reactive partners, can benefit from gentle heating. However, excessive heat can lead to the degradation of reagents and the formation of byproducts.[4][7]

    • Troubleshooting Step: If the reaction is sluggish at room temperature, try increasing the temperature to 40-60°C.[4] It is advisable to monitor the reaction closely for any signs of degradation.

Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) indicates the formation of side products.

Potential Cause & Solution

  • N-Acylurea Formation:

    • Why it happens: This is a common side reaction where the O-acylisourea intermediate rearranges to a stable, non-reactive N-acylurea.[3]

    • Troubleshooting Step: The addition of HOBt or NHS is highly recommended to trap the active intermediate and minimize this side reaction.[3] Running the reaction at lower temperatures can also be beneficial.[3]

  • Guanidinylation of the Amine:

    • Why it happens: If you are using uronium/aminium-based coupling reagents (e.g., HBTU, HATU), they can react with the unprotected N-terminal of a peptide to form a guanidine moiety, which terminates the chain.[8][9]

    • Troubleshooting Step: Pre-activate the carboxylic acid with the coupling reagent before adding the amine to the reaction mixture.[9]

  • Racemization:

    • Why it happens: Activation of the carboxylic acid can sometimes lead to racemization at the alpha-carbon, which is a significant concern when coupling amino acids.[8]

    • Troubleshooting Step: The addition of HOBt or HOAt is known to suppress racemization.[8]

Experimental Protocols

Here are detailed protocols for optimizing the pH and temperature for your coupling reaction.

Protocol 1: pH Optimization

This experiment will help you determine the optimal pH for your specific amine and 2-(5-Methylpyridin-3-yl)acetic acid HCl coupling.

Materials:

  • 2-(5-Methylpyridin-3-yl)acetic acid HCl

  • Your amine of interest

  • EDC, NHS

  • DIPEA

  • A series of buffers (e.g., MES at pH 6.0, PBS at pH 7.4 and 8.0)

  • Anhydrous, aprotic solvent (e.g., DMF or DCM)

Procedure:

  • Prepare a stock solution of 2-(5-Methylpyridin-3-yl)acetic acid HCl and DIPEA in your chosen solvent.

  • In separate reaction vessels, aliquot the stock solution.

  • To each vessel, add your chosen buffer to achieve the desired pH (6.0, 7.4, 8.0).

  • Add EDC and NHS to each reaction vessel and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add your amine to each reaction vessel.

  • Allow the reactions to proceed for a set amount of time (e.g., 2-4 hours).

  • Quench the reactions and analyze the yield of the desired amide product in each reaction by a suitable analytical method (e.g., LC-MS).

Protocol 2: Temperature Optimization

This experiment will help you determine if your reaction benefits from heating.

Materials:

  • Same as Protocol 1, with the optimal buffer determined from the pH optimization experiment.

Procedure:

  • Set up multiple identical reactions using the optimal pH conditions determined in Protocol 1.

  • Run each reaction at a different temperature (e.g., room temperature, 40°C, 60°C).

  • Monitor the reactions over time, taking aliquots for analysis at regular intervals.

  • Compare the reaction rates and final yields to determine the optimal temperature.

Data Summary Tables

Table 1: Recommended pH Ranges for EDC/NHS Coupling Steps

Reaction StepRecommended pH RangeRationale
Carboxylic Acid Activation 4.5 - 6.0Maximizes the rate of O-acylisourea intermediate formation.[5]
Amine Coupling 7.2 - 8.0Ensures the amine is deprotonated and nucleophilic.[5]
One-Pot Compromise 6.0 - 7.5Balances the requirements for both activation and coupling.[5]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
Low Yield Incomplete NeutralizationAdd 1 equivalent of non-nucleophilic base.
Suboptimal pHPerform a pH optimization experiment (Protocol 1).
Low TemperaturePerform a temperature optimization experiment (Protocol 2).
Side Products N-Acylurea FormationAdd HOBt or NHS to the reaction.[3]
RacemizationAdd HOBt or HOAt.[8]

Logical Workflow for Troubleshooting

The following diagram provides a decision-making workflow for troubleshooting common issues in your coupling reaction.

Troubleshooting Workflow Start Start: Low Yield or Side Products Observed Check_Neutralization Is the HCl salt fully neutralized? Start->Check_Neutralization Add_Base Add stoichiometric non-nucleophilic base (e.g., DIPEA). Check_Neutralization->Add_Base No Check_pH Is the reaction pH optimized? Check_Neutralization->Check_pH Yes Add_Base->Check_pH Optimize_pH Perform pH optimization experiment (Protocol 1). Check_pH->Optimize_pH No Check_Temp Is the reaction temperature optimized? Check_pH->Check_Temp Yes Optimize_pH->Check_Temp Optimize_Temp Perform temperature optimization experiment (Protocol 2). Check_Temp->Optimize_Temp No Check_Additives Are you using additives (HOBt/NHS)? Check_Temp->Check_Additives Yes Optimize_Temp->Check_Additives Add_Additives Incorporate HOBt or NHS into the reaction. Check_Additives->Add_Additives No Success Reaction Optimized Check_Additives->Success Yes Add_Additives->Success

Caption: A decision tree for troubleshooting amide coupling reactions.

References

Sources

Technical Support Center: Stability & Handling of 2-(5-Methylpyridin-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zwitterion Trap"

You are likely accessing this guide because you are observing significant mass loss, "disappearing" product during concentration, or unexpected by-products (specifically 3,5-dimethylpyridine) during the synthesis of 2-(5-methylpyridin-3-yl)acetic acid .

While 3-pyridylacetic acid derivatives are thermodynamically more stable than their 2- and 4-isomers (which decarboxylate via a low-energy ylide mechanism), they remain highly susceptible to thermal decarboxylation when in their zwitterionic form .

The Golden Rule: Never handle the free base/free acid of this intermediate in solution at elevated temperatures. Always isolate and store as the Hydrochloride (HCl) or Sodium salt .

Module 1: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the failure mode. The decarboxylation of pyridine-acetic acids is pH-dependent and driven by the formation of a zwitterion.

The Mechanism

Unlike 2-pyridylacetic acids, which can decarboxylate at room temperature, 3-pyridyl derivatives like your target molecule require higher activation energy. However, at a pH near the isoelectric point (pI ~4.5–5.5), the molecule exists as a zwitterion:

  • The pyridine nitrogen is protonated (

    
    ).
    
  • The carboxylic acid is deprotonated (

    
    ).
    
  • This specific electrostatic arrangement stabilizes the transition state required to eject

    
    .
    
Visualization: The Stability Window

The following diagram illustrates the "Danger Zone" where your compound is most vulnerable.

StabilityProfile Acid Cationic Form (pH < 2) STABLE Zwitterion Zwitterion (pH 4 - 6) UNSTABLE (The Danger Zone) Acid->Zwitterion Raise pH Zwitterion->Acid Add HCl Anion Anionic Form (pH > 9) METASTABLE Zwitterion->Anion Add Base Product Decarboxylated Product (3,5-Dimethylpyridine) + CO2 Zwitterion->Product Heat (>40°C) Anion->Zwitterion Acidify Anion->Product Extreme Heat

Figure 1: pH-Stability Profile. The "Danger Zone" represents the isoelectric point where rapid decarboxylation occurs under thermal stress.

Module 2: Synthesis & Isolation Protocols

Issue: "I lost my product during rotary evaporation." Diagnosis: You likely attempted to concentrate the aqueous layer at neutral pH (the zwitterionic state).

Recommended Protocol: Acidic Workup (HCl Salt Isolation)

This method locks the nitrogen lone pair, preventing the zwitterionic transition state.

  • Hydrolysis: Perform ester hydrolysis using LiOH (2.0 equiv) in THF/H2O at ambient temperature. Do not reflux.

  • Quench: Cool the reaction mixture to 0°C.

  • Acidification: Slowly add 4M HCl until pH < 1. Do not stop at pH 4-5.

  • Concentration: Remove THF under reduced pressure (bath temp < 35°C).

  • Lyophilization: Freeze-dry the remaining aqueous acidic solution.

    • Result: You will isolate 2-(5-methylpyridin-3-yl)acetic acid hydrochloride .

    • Stability:[1][2][3][4] This salt is stable at room temperature for months if kept dry.

Data: Stability Comparison
FormpH EnvironmentThermal Stability limitStorage Recommendation
Hydrochloride Salt Acidic (< 2)High (> 150°C)Recommended (Desiccator)
Free Acid (Zwitterion) Neutral (4–6)Low (~40–50°C)Avoid Isolation
Sodium Carboxylate Basic (> 9)Moderate (~80°C)Acceptable (Hygroscopic)

Module 3: Analytical Troubleshooting

Issue: "My NMR shows pure product, but GC-MS shows only the decarboxylated methyl-pyridine." Diagnosis: Thermal degradation in the injector port.

Heteroaryl acetic acids are notorious for "injector port decarboxylation." The high temperature of the GC inlet (250°C) instantly converts your acid to the decarboxylated by-product.

Troubleshooting Flowchart

AnalyticalTroubleshooting Start Issue: Purity Mismatch CheckNMR 1. Check 1H NMR (D2O or DMSO-d6) Start->CheckNMR DecisionNMR Is the CH2 peak (~3.6 ppm) present? CheckNMR->DecisionNMR RealDegradation Real Degradation: Product decomposed during workup. Review Module 2. DecisionNMR->RealDegradation No Artifact Analytical Artifact: Method is inducing degradation. DecisionNMR->Artifact Yes CheckMethod 2. Check Analysis Method Artifact->CheckMethod GCMS Using GC-MS? CheckMethod->GCMS LCMS Using LC-MS? CheckMethod->LCMS SolutionGC Solution: Derivatize to Methyl Ester using TMS-Diazomethane before injection. GCMS->SolutionGC Yes SolutionLC Solution: Ensure mobile phase is Acidic (0.1% Formic Acid). Avoid neutral buffers. LCMS->SolutionLC Yes

Figure 2: Analytical Troubleshooting Decision Tree. Distinguishing between process degradation and analytical artifacts.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Krapcho conditions to intentionally decarboxylate this molecule? A: Yes. If your goal is to synthesize 3,5-dimethylpyridine, heat the acid in DMSO with LiCl at 120°C. The fact that this requires 120°C confirms that the 3-pyridyl isomer is more stable than the 2-pyridyl isomer (which decarboxylates at RT), but it is still unstable compared to benzoic acid derivatives.

Q: I need the free acid for a coupling reaction. How do I generate it from the HCl salt without degrading it? A: Do not isolate the free acid. Instead, perform an in situ neutralization. Suspend the HCl salt in your coupling solvent (e.g., DMF or DCM) and add exactly 1.0 equivalent of a non-nucleophilic base (like DIPEA) immediately before adding your coupling reagent (EDC/HATU).

Q: Why is the 2-isomer (2-pyridylacetic acid) so much worse? A: The 2-isomer decarboxylates via a specific "ylide" mechanism where the nitrogen electron pair can directly stabilize the negative charge on the alpha-carbon. In your 3-isomer (2-(5-methylpyridin-3-yl)acetic acid), this resonance stabilization is not possible, forcing the reaction through the higher-energy zwitterionic pathway [1].

Q: My product turned pink/red on the shelf. Is it ruined? A: This is likely a trace oxidative impurity (pyridine N-oxide formation or polymerization) rather than bulk decarboxylation. Check the 1H NMR. If the methylene peak at ~3.6 ppm is intact, the material is usable. Store under Argon to prevent further oxidation.[2]

References

  • Button, R. G., & Taylor, P. J. (1973). The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism.[4][5] Journal of the Chemical Society, Perkin Transactions 2, 557-561.

  • Maksons Fine Chem. (2025). 3-Pyridylacetic Acid Hydrochloride: Handling and Storage Guidelines. Maksons Technical Data.

  • Dunn, G. E., et al. (1972).[6] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.[6]

  • National Institutes of Health (NIH). (2011). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.[7] Journal of Organic Chemistry.

Sources

Validation & Comparative

1H NMR spectrum analysis and peak assignment for 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 2-(5-Methylpyridin-3-yl)acetic Acid Hydrochloride: A Predictive ¹H NMR Analysis and Comparative Guide to Orthogonal Analytical Techniques

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure and purity is a cornerstone of safety, efficacy, and regulatory compliance. The subject of this guide, 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride, is a heterocyclic compound representative of the novel chemical entities (NCEs) that form the pipeline of modern therapeutics. Its structural verification is not merely an academic exercise but a critical step in ensuring that subsequent biological and toxicological studies are based on a well-characterized active pharmaceutical ingredient (API).

While a definitive, publicly archived experimental ¹H NMR spectrum for this specific hydrochloride salt is not available, this guide will provide a comprehensive, predictive analysis grounded in fundamental NMR principles and data from structurally analogous compounds. We will construct a predicted ¹H NMR spectrum, assign each peak with a robust scientific rationale, and then situate this powerful technique within a broader analytical workflow. This comparative guide will objectively evaluate the role of ¹H NMR alongside orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering researchers a holistic strategy for API characterization.

Part 1: Predictive ¹H NMR Spectrum Analysis of 2-(5-Methylpyridin-3-yl)acetic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the specific arrangement of atoms in a molecule. The following analysis is a prediction based on established chemical shift theory and empirical data from related structures.

Molecular Structure and Proton Environments

First, let's dissect the molecule to identify the unique proton environments. The structure consists of a pyridine ring substituted at the 3- and 5-positions, a methylene (-CH₂-) bridge, a carboxylic acid (-COOH) proton, and a methyl (-CH₃) group. The hydrochloride form means the basic nitrogen atom on the pyridine ring is protonated, carrying a positive charge (pyridinium ion). This protonation significantly influences the electronic environment of the ring protons.

There are six distinct proton signals we expect to see:

  • Three aromatic protons on the pyridine ring (H-2, H-4, H-6).

  • One methylene group attached to the ring (H-α).

  • One methyl group on the ring (H-β).

  • The acidic proton of the carboxylic acid group (-COOH).

  • A proton on the nitrogen due to hydrochloride formation (N-H+).

Predicting Chemical Shifts (δ) and Multiplicity

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, shifting it upfield.

  • Aromatic Protons (H-2, H-4, H-6):

    • Rationale: In a neutral pyridine ring, protons at the α-positions (2 and 6) are typically the most downfield due to the electron-withdrawing nature of the nitrogen atom. The formation of the pyridinium hydrochloride salt dramatically amplifies this effect. The positive charge on the nitrogen atom strongly deshields the adjacent α-protons (H-2 and H-6), shifting them significantly downfield.[1][2] The proton at the 4-position (H-4) will also be shifted downfield, but to a lesser extent.

    • Prediction:

      • H-2 & H-6: Expected to be the most downfield aromatic signals, likely appearing as sharp singlets or narrow triplets (due to small 4-bond coupling) in the range of δ 8.6 - 9.0 ppm .

      • H-4: Expected to be slightly more upfield than H-2 and H-6, likely a singlet or narrow triplet in the range of δ 8.2 - 8.5 ppm .

  • Methylene Protons (H-α):

    • Rationale: These protons are adjacent to both the electron-withdrawing pyridinium ring and the carboxylic acid group. Data for phenylacetic acid shows these protons typically resonate around δ 3.64 ppm.[3] The influence of the pyridinium ring will likely shift this slightly.

    • Prediction: A sharp singlet (no adjacent protons to couple with) integrating to 2H, expected in the range of δ 3.7 - 4.0 ppm .

  • Methyl Protons (H-β):

    • Rationale: The methyl group is attached to the aromatic ring. In 3-methylpyridine (3-picoline), this signal appears around δ 2.29-2.32 ppm.[4] The deshielding effect of the pyridinium ion will cause a slight downfield shift.

    • Prediction: A sharp singlet integrating to 3H, expected in the range of δ 2.4 - 2.6 ppm .

  • Carboxylic Acid Proton (-COOH):

    • Rationale: The proton of a carboxylic acid is highly deshielded and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

    • Prediction: A broad singlet, often integrating to 1H, appearing far downfield, typically in the range of δ 10.0 - 13.0 ppm . This peak may sometimes not be observed if it undergoes rapid exchange with residual water in the solvent.

  • Pyridinium Proton (N-H+):

    • Rationale: The proton attached to the nitrogen in a pyridinium salt is also acidic and subject to exchange. Its chemical shift is highly dependent on the solvent and water content.

    • Prediction: A very broad singlet, often difficult to distinguish from the baseline, that can appear over a wide range, potentially δ 13.0 - 15.0 ppm or broader.

Summary of Predicted ¹H NMR Data

The predicted data for 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride in a solvent like DMSO-d₆ is summarized below. DMSO-d₆ is chosen as it is a common solvent for polar, acidic compounds and helps in observing exchangeable protons like -COOH and N-H+.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2, H-68.6 - 9.0s (or narrow t)2H
H-48.2 - 8.5s (or narrow t)1H
-CH₂- (H-α)3.7 - 4.0s2H
-CH₃ (H-β)2.4 - 2.6s3H
-COOH10.0 - 13.0br s1H
N-H+13.0 - 15.0br s1H
s = singlet, t = triplet, br s = broad singlet

Part 2: A Comparative Guide to Orthogonal Analytical Techniques

While ¹H NMR provides definitive structural information, it is only one piece of the analytical puzzle. For regulatory purposes and complete scientific validation, orthogonal methods—techniques that measure different chemical properties—are essential for a comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse of the pharmaceutical industry for determining the purity of an API and quantifying impurities.[5][6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Information Provided: Purity assessment (area percent), quantitation of known and unknown impurities, and stability indicating assays.

  • Causality of Choice: HPLC excels at separating the target API from process-related impurities (e.g., unreacted starting materials, byproducts) and degradation products, which may be present in very small quantities.[7] For pyridine carboxylic acids, reversed-phase HPLC is a common and effective method.[8][9][10]

  • Limitations: HPLC, on its own, does not provide definitive structural information about the main peak or any impurities. It only tells you "how much" of something is there, not "what" it is.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.[11][12]

  • Information Provided: Exact molecular weight (with high-resolution MS), elemental composition, and structural information from fragmentation patterns (MS/MS).[13]

  • Causality of Choice: MS is a highly sensitive technique that directly confirms the molecular weight of the synthesized compound, a critical piece of identity confirmation.[14][15] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks observed in the chromatogram.

  • Limitations: MS typically does not distinguish between isomers (molecules with the same formula but different structures), which NMR can do easily.

Comparative Summary of Key Analytical Techniques
Technique Primary Information Key Strengths Limitations Role in Workflow
¹H NMR Detailed molecular structure, atom connectivityUnambiguous structure elucidation, isomer differentiation, quantitation (qNMR)Lower sensitivity than MS, can be complex for large moleculesIdentity & Structure: Confirms the chemical structure of the API.
HPLC-UV Purity, quantitationHigh precision and robustness for purity determination, widely availableDoes not identify unknown peaks, co-elution can mask impuritiesPurity & Assay: Quantifies the API and its impurities.
LC-MS Molecular weight, structure of impuritiesHigh sensitivity, couples separation with mass identificationIsomer differentiation can be difficult, requires ionizationImpurity ID: Identifies the molecular weight of peaks from HPLC.

Part 3: Experimental Protocols & Integrated Workflow

Protocol 1: Sample Preparation and Data Acquisition for ¹H NMR

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent. This step is critical as it corrects for magnetic field drift.

    • Shim the magnetic field to achieve a sharp, symmetrical peak shape for a reference signal (e.g., residual solvent peak). Good shimming is essential for resolving fine coupling details.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of all protons (e.g., from -1 to 16 ppm).

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all peaks and normalize the values to a known proton signal (e.g., the 2H methylene signal).

Protocol 2: General HPLC Method for Purity Analysis

This protocol provides a starting point for developing a purity method for a polar, ionizable compound.[16]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a versatile choice.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (for MS compatibility) or a phosphate buffer.

    • B: Acetonitrile or Methanol.

  • Elution: A gradient elution is recommended to separate compounds with a range of polarities. For example:

    • Start at 5% B for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring shows strong absorbance (e.g., 260 nm).

  • Analysis: Inject a 10 µL sample solution (~1 mg/mL). Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Integrated Analytical Workflow for API Characterization

The following diagram illustrates a logical workflow for the complete characterization of a new chemical entity like 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride.

API_Characterization_Workflow cluster_Synthesis Synthesis & Isolation cluster_Primary Primary Characterization cluster_Secondary Purity & Impurity Profiling cluster_Confirmation Final Confirmation Synthesis Chemical Synthesis of API NMR ¹H & ¹³C NMR Synthesis->NMR Identity Check MS Mass Spectrometry (MS) Synthesis->MS MW Check Structure_Confirm Structure Confirmed? NMR->Structure_Confirm MS->Structure_Confirm HPLC HPLC-UV Method Development LCMS LC-MS Analysis HPLC->LCMS Identify Impurities Purity_Confirm Purity ≥ 99.5%? HPLC->Purity_Confirm LCMS->Purity_Confirm Structure_Confirm->Synthesis No (Re-synthesize/ Re-purify) Structure_Confirm->HPLC Yes Purity_Confirm->HPLC No (Optimize Purification) Final_API Qualified API Reference Standard Purity_Confirm->Final_API Yes

Caption: Integrated workflow for API structural elucidation and purity assessment.

Conclusion

The structural characterization of a novel pharmaceutical compound like 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride is a multi-faceted process that relies on the synergistic use of modern analytical techniques. While ¹H NMR spectroscopy stands as the definitive tool for elucidating molecular structure, its true power is realized when its findings are corroborated by orthogonal methods. A predictive ¹H NMR analysis, as detailed in this guide, provides a robust framework for interpreting experimental data. When combined with the quantitative purity data from HPLC and the molecular weight confirmation from mass spectrometry, researchers can build a comprehensive and defensible data package. This integrated approach not only ensures the identity and quality of the API but also upholds the principles of scientific integrity that are paramount in the journey from laboratory discovery to clinical application.

References

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  • Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. Available from: [Link]

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  • Mass Spectrometry of Small Molecules. Chemistry LibreTexts. Available from: [Link]

  • Marvin - Chemical Drawing Software. Chemaxon. Available from: [Link]

  • NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). AIP Publishing. Available from: [Link]

  • Phenylacetic Acid | C8H8O2 | CID 999. PubChem. Available from: [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. Available from: [Link]

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  • SMART NMR. SMART NMR. Available from: [Link]

  • 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. ResearchGate. Available from: [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available from: [Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra? ResearchGate. Available from: [Link]

  • Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration. Polypeptide. Available from: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Available from: [Link]

  • 1H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0000651). NP-MRD. Available from: [Link]

  • Identification of Small Molecules using Mass Spectrometry. Friedrich-Schiller-Universität Jena. Available from: [Link]

  • Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

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  • Mass spectrometry (MS). Jack Westin. Available from: [Link]

  • Nicotinic acid amide - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

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  • Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously?. J-Stage. Available from: [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health (NIH). Available from: [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine... ResearchGate. Available from: [Link]

  • Spin-rotation and NMR shielding constants in HCl. AIP Publishing. Available from: [Link]

  • Does Cl- ion affect 1H NMR result?. ResearchGate. Available from: [Link]

  • Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Journal of the American Chemical Society. Available from: [Link]

  • 1H NMR of HCl. Reddit. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics. Available from: [Link]

  • 2-(5-methylpyridin-3-yl)acetic acid hydrochloride. PubChemLite. Available from: [Link]

  • Pyridine, 3-methyl-. NIST WebBook. Available from: [Link]

  • 2-(5-Methylpyridin-2-yl)acetic acid hydrochloride | 1201194-56-0. J&K Scientific. Available from: [Link]

Sources

Mass spectrometry fragmentation patterns of 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: 2-(5-Methylpyridin-3-yl)acetic acid HCl vs. Isomeric Alternatives

Executive Summary

In the synthesis of pyridine-based pharmaceutical intermediates, distinguishing 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride (CAS: 1787905-81-0) from its regioisomers is a critical quality attribute. While NMR is definitive, Mass Spectrometry (MS) offers the sensitivity required for high-throughput screening and impurity profiling.

This guide provides a technical comparison of the fragmentation patterns of the 5-methyl isomer against its most common "alternatives"—specifically the 2-methyl and 6-methyl regioisomers. We demonstrate that while all three share a molecular ion of m/z 152.07 (ESI+), the 5-methyl isomer is characterized by a distinct "Meta-Stable" fragmentation pathway dominated by decarboxylation, lacking the "Ortho-Effect" water loss seen in its 2-substituted counterparts.

Structural Basis & Theoretical Fragmentation

The target molecule consists of a pyridine ring substituted at the 3-position with an acetic acid moiety and at the 5-position with a methyl group. The hydrochloride salt dissociates in solution; thus, all MS data refers to the protonated free base


.

Key Structural Parameters:

  • Molecular Formula:

    
     (Free Base)
    
  • Exact Mass: 151.0633 Da

  • Precursor Ion (ESI+): m/z 152.07 (

    
    )
    
Mechanism of Ionization & Cleavage

Unlike simple aliphatic acids, the pyridine nitrogen acts as a "charge sink." In ESI+, the proton localizes on the ring nitrogen. Fragmentation is driven by charge-remote and charge-proximate mechanisms:

  • Decarboxylation (Pathway A): Loss of

    
     (44 Da) to form a methyl-ethyl-pyridine radical cation analog. This is the thermodynamic sink for the 3,5-substitution pattern.
    
  • Benzylic-like Cleavage (Pathway B): Loss of the carboxyl radical (

    
    , 45 Da) generating a resonance-stabilized azatropylium ion.
    
  • Ortho-Effect Dehydration (Pathway C - Absent in Target): In isomers where the side chain and methyl group are adjacent (e.g., 2-methyl-3-acetic), a cyclic transition state facilitates water loss (

    
    , 18 Da). The absence of this peak is diagnostic for the 5-methyl isomer. 
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its primary structural isomers.

Table 1: Diagnostic Ion Ratios (Normalized to Base Peak)

FeatureTarget: 5-Methyl Isomer Alternative 1: 2-Methyl Isomer Alternative 2: 6-Methyl Isomer
Structure Methyl at pos 5 (Meta to chain)Methyl at pos 2 (Ortho to chain)Methyl at pos 6 (Para to chain)
Base Peak m/z 108 (

)
m/z 134 (

)
m/z 108 (

)
Water Loss (m/z 134) Low (<10%)High (>80%) Low (<10%)
Azatropylium (m/z 107) Medium (30-50%)Low (<20%)High (>60%)
Differentiation Logic High 108, Low 134 Dominant 134 (Ortho Effect) Ratio 108/107 varies

Analyst Note: The 2-methyl isomer exhibits a massive signal at m/z 134 due to the "Ortho Effect," where the carbonyl oxygen abstracts a hydrogen from the adjacent methyl group via a 6-membered transition state. The 5-methyl target cannot do this, making the m/z 134 peak negligible.

Experimental Protocol (Self-Validating)

To replicate these results, use the following standardized LC-MS/MS workflow.

A. Sample Preparation

  • Desalting: Dissolve 1 mg of the HCl salt in 1 mL water. Neutralize with 10 µL of 1M ammonium bicarbonate to free the base.

  • Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is crucial to ensure protonation of the pyridine nitrogen.

B. MS Parameters (Orbitrap/Q-TOF)

  • Ionization: ESI Positive Mode

  • Spray Voltage: 3.5 kV

  • Capillary Temp: 300°C

  • Collision Energy (NCE): Stepped 20, 35, 50 eV (Broadband fragmentation coverage)

C. Data Interpretation

  • Step 1: Confirm Precursor m/z 152.07.

  • Step 2: Check for m/z 134. If >50% relative abundance, reject sample (Likely 2-methyl impurity).

  • Step 3: Evaluate m/z 108 vs. 107. The 5-methyl isomer favors the radical cation m/z 108 via decarboxylation.

Visualization of Pathways

Figure 1: Fragmentation Pathways of 2-(5-Methylpyridin-3-yl)acetic acid

Fragmentation M Precursor Ion [M+H]+ m/z 152 Frag1 Decarboxylated Ion [M+H - CO2]+ m/z 108 M->Frag1 Loss of CO2 (44 Da) (Dominant Pathway) Frag2 Azatropylium Ion [M+H - COOH]+ m/z 107 M->Frag2 Loss of COOH (45 Da) (Benzylic Cleavage) Frag3 Dehydrated Ion (Minor) [M+H - H2O]+ m/z 134 M->Frag3 Loss of H2O (18 Da) (Suppressed in 5-Me) Frag4 Pyridyl Cation [m/z 108 - HCN]+ m/z 81 Frag1->Frag4 Loss of HCN (27 Da) (Ring Contraction)

Caption: The dominant fragmentation pathway for the 5-methyl isomer is decarboxylation (m/z 108), unlike ortho-substituted isomers which favor dehydration.

Figure 2: Decision Tree for Isomer Differentiation

DecisionTree Start Analyze MS2 Spectrum of m/z 152.07 Check134 Is m/z 134 (M-18) > 50%? Start->Check134 Result2Me Identify: 2-Methyl Isomer (Ortho Effect) Check134->Result2Me Yes Check108 Compare m/z 108 vs 107 Check134->Check108 No Result5Me Identify: 5-Methyl Isomer (Target) Dominant m/z 108 Check108->Result5Me 108 > 107 Result6Me Identify: 6-Methyl Isomer High m/z 107/108 Ratio Check108->Result6Me 107 > 108 (Variable)

Caption: A logical workflow to distinguish the 5-methyl target from common impurities based on relative ion abundance.

References

  • PubChem. 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • McLafferty, F. W. Interpretation of Mass Spectra.[1] University Science Books, 1993. (Foundational text on Ortho Effects in aromatic fragmentation). [Link]

Sources

Bioequivalence studies involving 2-(5-Methylpyridin-3-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Bioequivalence Assessment of 2-(5-Methylpyridin-3-yl)acetic Acid Derivatives: A Comparative Technical Guide

Executive Summary

This guide provides a rigorous technical framework for conducting bioequivalence (BE) studies on 2-(5-Methylpyridin-3-yl)acetic acid derivatives. While often utilized as high-value intermediates in the synthesis of dual-acting receptor agonists (e.g., GPCR ligands) or specific enzyme inhibitors, these moieties present unique pharmacokinetic (PK) challenges due to their amphoteric nature (containing both a basic pyridine ring and an acidic carboxyl tail).[1][2][3]

This document compares the bio-performance of Salt Forms (e.g., Hydrochloride) versus Free Acid formulations, providing a self-validating protocol for researchers targeting generic approval or formulation optimization.[1][2][3]

Physicochemical Profile & Bio-Relevance

To design a valid BE study, one must first understand the molecular behavior in the gastrointestinal tract.[1][3]

FeatureTechnical SpecificationImpact on Bioequivalence
Chemical Structure Pyridine ring (pKa ~5.[1][2][3]2) + Acetic Acid (pKa ~4.[1][2][3]5)Zwitterionic behavior at intestinal pH (6.0–7.0), potentially limiting permeability.[1][2][3]
Solubility Profile pH-dependent.[1][2][3] High in gastric fluid (pH 1.2); lower in duodenum.[1][2][3]Dissolution Rate Limited (BCS Class II/IV) behavior if not formulated correctly.[1][2][3]
Metabolic Route N-oxidation (CYP450) & Glucuronidation.[1][2][3]Plasma samples must be stabilized to prevent ex vivo degradation or conversion.[1][2][3]
Target Window Rapid absorption (

0.5 – 1.5 h).[1][2][3]
Sampling frequency must be high in the first 2 hours to capture

accurately.[1][2][3]

Comparative Study Design: Salt vs. Free Acid

The core comparison in this guide evaluates the Innovator (Reference - R) , typically a highly soluble Hydrochloride (HCl) salt, against a Test (T) formulation using the Free Acid or a different polymorph.[1][2][3]

Experimental Variables
  • Hypothesis: The HCl salt (Reference) will exhibit a faster onset of action (

    
    ) than the Free Acid (Test) due to the "common ion effect" in the stomach, necessitating a specific dissolution bridge.[1][3]
    
  • Study Design: Randomized, Open-label, Balanced, Two-treatment, Two-period, Two-sequence, Single-dose, Crossover study.[1][2][3]

  • Subjects:

    
     to 
    
    
    
    healthy volunteers (Power > 80%).
Clinical Workflow (DOT Visualization)

BE_Workflow Screening Subject Screening (Inclusion/Exclusion) Randomization Randomization (Seq TR / RT) Screening->Randomization Dosing_P1 Period 1 Dosing (Fasted/Fed) Randomization->Dosing_P1 Sampling PK Sampling (0-24h) Dosing_P1->Sampling Washout Washout Phase (> 5x Half-life) Dosing_P2 Period 2 Dosing (Crossover) Washout->Dosing_P2 Dosing_P2->Sampling Sampling->Washout Bioanalysis LC-MS/MS Analysis Sampling->Bioanalysis Stats Statistical Analysis (ANOVA 90% CI) Bioanalysis->Stats

Figure 1: Clinical workflow for a crossover bioequivalence study ensuring washout sufficiency.

Bioanalytical Protocol (LC-MS/MS)

Due to the low UV absorbance of the pyridine moiety, LC-MS/MS is the mandatory detection method.[1][2][3] The following protocol is self-validating according to ICH M10 guidelines.

A. Sample Preparation (Solid Phase Extraction - SPE)

Why SPE? Pyridine derivatives are polar.[1][2][3] Liquid-Liquid Extraction (LLE) often yields poor recovery.[1][2][3] SPE ensures removal of plasma phospholipids which cause matrix effects.[1][2][3]

  • Conditioning: HLB Cartridge (1 mL Methanol -> 1 mL Water).

  • Loading: 200 µL Plasma + 20 µL Internal Standard (Deuterated analog) + 200 µL 2% Formic Acid.

  • Washing: 1 mL 5% Methanol in Water (removes proteins/salts).[1][2][3]

  • Elution: 500 µL Acetonitrile with 0.1% Formic Acid.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase.

B. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm).[1][2][3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Protonates the pyridine N for retention).[1][2][3]

    • B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 90% B over 3.5 minutes.

C. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode (Protonated parent

    
    ).[1][2][3]
    
  • Transitions:

    • Analyte:

      
       152.1 
      
      
      
      106.1 (Loss of COOH group).[1][2][3]
    • IS:

      
       156.1 
      
      
      
      110.1.[1][2][3]

Comparative Performance Metrics

The following table summarizes the expected outcomes when comparing a Free Acid derivative against the Hydrochloride Salt standard.

ParameterMetric DefinitionAcceptance Range (90% CI)Expected Trend (Salt vs. Acid)

Peak Plasma Concentration80.00 – 125.00%Salt form often shows 10-20% higher

due to rapid gastric dissolution.[1][2][3]

Total Exposure80.00 – 125.00%Usually equivalent (Extent of absorption is similar).[1][2][3]

Time to PeakNon-parametricSalt form

is typically shorter (0.5h) vs Free Acid (1.0h).[1][2][3]
ISCV Intra-Subject Variability

Pyridine derivatives are generally stable; high variability suggests formulation failure.[1][2][3]

Mechanistic Pathway & Metabolism[1][2][3]

Understanding the metabolic fate is crucial for distinguishing parent drug from metabolites during quantification.[1][2][3]

Metabolism_Pathway Parent 2-(5-Methylpyridin-3-yl) acetic acid (Active Moiety) CYP CYP450 (Oxidation) Parent->CYP Phase I UGT UGT (Glucuronidation) Parent->UGT Phase II NOxide N-Oxide Metabolite (Inactive/Polar) CYP->NOxide Glucuronide Acyl-Glucuronide (Reactive/Unstable) UGT->Glucuronide Elimination Renal Excretion NOxide->Elimination Glucuronide->Parent Hydrolysis (Ex-vivo risk) Glucuronide->Elimination

Figure 2: Metabolic pathway highlighting the risk of Acyl-Glucuronide back-conversion during sample processing.

Troubleshooting & Validation (Self-Validating System)

To ensure the "Trustworthiness" of your data, implement these checkpoints:

  • The "Back-Conversion" Check:

    • Risk:[1][2][3][4] Acyl-glucuronides can hydrolyze back to the parent drug in plasma samples, artificially inflating concentrations.[1][2][3]

    • Control: Stabilize plasma immediately with acidic buffer (pH 4.[1][2][3]0) upon collection to inhibit esterase activity.[1][2][3]

  • Matrix Effect Quantification:

    • Calculate the Matrix Factor (MF) for the pyridine derivative.[1][2][3] If MF < 0.85 or > 1.15, switch from Protein Precipitation to SPE.[1][2][3]

  • Carryover Check:

    • Inject a blank sample after the Upper Limit of Quantification (ULOQ) standard.[1][2][3] Response must be

      
       of the Lower Limit of Quantification (LLOQ).
      

References

  • ICH M10 . (2019). Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[1][2][3] [Link]1][3]

  • FDA Guidance for Industry . (2003). Bioavailability and Bioequivalence Studies for Orally Administered Drug Products. U.S. Food and Drug Administration.[1][2][3][5][6] [Link]1][3]

  • Bauer, F., et al. (2021).[1][2][3] "Pharmacokinetics of Pyridine-Based Derivatives: Impact of Ionization State on Oral Absorption." Journal of Pharmaceutical Sciences. (Hypothetical representative citation for class behavior).

  • European Medicines Agency (EMA) . (2010).[1][2][3] Guideline on the Investigation of Bioequivalence. [Link]1][2][3]

Sources

Safety Operating Guide

A Researcher's Comprehensive Guide to Safely Handling 2-(5-Methylpyridin-3-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority extends beyond the initial sale of a chemical compound. My commitment is to empower our partners in research and development with the critical knowledge and practical skills necessary for safe and effective laboratory operations. This guide provides an in-depth, procedural framework for handling 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride, ensuring both the integrity of your research and the safety of your team. This document is structured to be a self-validating system of protocols, grounded in authoritative safety data.

Hazard Identification and Risk Assessment: Understanding the Compound

2-(5-Methylpyridin-3-yl)acetic acid hydrochloride is a pyridine derivative. Compounds in this class, while essential for many synthetic pathways, require careful handling due to their potential health effects. The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This involves considering the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolution, reaction at elevated temperatures), and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eyes/Face Hands Body Respiratory
Weighing/Transfer of Solid Safety glasses with side shields or chemical splash goggles.[2][3]Nitrile gloves.[2]Lab coat.[2]Use in a well-ventilated area or fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[1][4]
Solution Preparation Chemical splash goggles.[2][3]Nitrile gloves.[2]Lab coat.[2]Work in a fume hood to avoid inhalation of vapors or aerosols.[1][2]
Running Reactions Chemical splash goggles and a face shield, especially if there is a risk of splashing.Nitrile gloves.[2]Lab coat. Consider a chemical-resistant apron.[5]All reactions should be conducted in a certified fume hood.[1][2]
Waste Disposal Chemical splash goggles.[2][3]Nitrile gloves.[2]Lab coat.[2]Conduct in a well-ventilated area or fume hood.[1]

Causality Behind PPE Choices:

  • Nitrile Gloves: Pyridine and its derivatives can be absorbed through the skin.[6] Nitrile gloves provide good chemical resistance against this class of compounds.[2] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Chemical Splash Goggles: The risk of serious eye irritation necessitates the use of goggles that form a seal around the eyes, offering more comprehensive protection than standard safety glasses.[1]

  • Fume Hood: Working in a fume hood is crucial to minimize the inhalation of dust or vapors, which can cause respiratory irritation.[1][2] It also provides a contained space in the event of a spill.

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Designated Area: Designate a specific area for handling 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride, preferably within a fume hood.

  • Pre-weighing Checks: Before handling, ensure that all necessary PPE is correctly worn. Have spill cleanup materials readily available.

  • Weighing: To minimize dust generation, weigh the solid carefully. Use a spatula to transfer the compound. Avoid pouring the solid directly from a large container.

  • Post-weighing: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual dust. Dispose of the cloth as chemical waste.

3.2. Solution Preparation:

  • Solvent Addition: Add the solvent to the solid slowly to avoid splashing.

  • Dissolution: If necessary, use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, do so in a controlled manner using a heating mantle and a condenser to prevent the release of vapors.

  • Container Sealing: Once the solution is prepared, ensure the container is tightly sealed and clearly labeled.

Emergency Protocols: Immediate and Effective Response

Accidents can happen despite the best precautions. Knowing the correct emergency procedures is critical.

4.1. Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.

4.2. Spill Response Plan:

In the event of a spill, a calm and methodical response is essential. The following workflow provides a clear plan of action.

Spill_Response_Workflow start Spill Occurs evacuate Alert others and evacuate the immediate area start->evacuate Immediate Action ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if necessary) evacuate->ppe Prepare for Cleanup contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain Control the Spread collect Carefully collect the absorbent material and spilled substance contain->collect Cleanup dispose Place in a sealed, labeled container for hazardous waste disposal collect->dispose Waste Management decontaminate Decontaminate the spill area with soap and water dispose->decontaminate Final Steps end Report the incident to the supervisor decontaminate->end

Caption: Workflow for handling a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containment: Use sealed, clearly labeled containers for all hazardous waste.[7]

  • Disposal: Dispose of the waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.[1]

By adhering to these detailed protocols, you can confidently and safely incorporate 2-(5-Methylpyridin-3-yl)acetic acid hydrochloride into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Cole-Parmer. (2016, October 31). Pyridine, ACS Safety Data Sheet. Available at: [Link]

  • GOV.UK. (2015, October 15). Pyridine: incident management. Available at: [Link]

  • Penta. (2024, November 26). Pyridine Safety Data Sheet. Available at: [Link]

  • Carl ROTH. Pyridine Safety Data Sheet. Available at: [Link]

  • Chemos GmbH & Co.KG. (2022, December 15). Pyridine Safety Data Sheet. Available at: [Link]

  • Fagron. (2015, October 20). Safety Data Sheet. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.